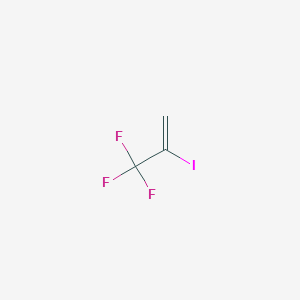

2-Iodo-3,3,3-trifluoropropene

描述

2-Iodo-3,3,3-trifluoropropene is a chemical compound with the molecular formula C3H2F3I It is a halogenated alkene, characterized by the presence of iodine and trifluoromethyl groups attached to a propene backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3,3,3-trifluoropropene typically involves the halogenation of 3,3,3-trifluoropropene. One common method is the addition of iodine to 3,3,3-trifluoropropene under controlled conditions. This reaction can be carried out in the presence of a catalyst such as silver nitrate to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where 3,3,3-trifluoropropene is reacted with iodine in the presence of suitable catalysts and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

2-Iodo-3,3,3-trifluoropropene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as thiols or amines, under appropriate conditions.

Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles.

Addition Reactions: Reagents such as hydrogen halides or halogens can be used.

Oxidation and Reduction Reactions: Oxidizing agents like peracids and reducing agents like hydrogen gas in the presence of metal catalysts are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted alkenes with various functional groups replacing the iodine atom.

Addition Reactions: Products include halogenated alkanes or alkenes depending on the reagents used.

Oxidation and Reduction Reactions: Products include epoxides or alkanes, respectively.

科学研究应用

Chemical Synthesis

1.1 Building Block for Fluorinated Compounds

2-Iodo-3,3,3-trifluoropropene serves as an essential precursor in the synthesis of various fluorinated compounds. The trifluoromethyl group enhances the acidity of adjacent protons, making them susceptible to nucleophilic substitution reactions. This characteristic allows for the construction of diverse fluorinated molecules that are critical in pharmaceuticals and agrochemicals .

1.2 Cycloaddition Reactions

The compound is involved in [3+2] cycloaddition reactions with isonitriles, leading to the formation of pyrroles and pyrrolines. These heterocyclic compounds are significant due to their prevalence in natural products and pharmaceuticals. The ability to synthesize such compounds expands the potential applications of this compound in medicinal chemistry.

Industrial Applications

3.1 Specialty Chemicals Production

In industry, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties facilitate the development of agrochemicals and other industrial products that require fluorinated components for improved performance .

3.2 Polymer Synthesis

The compound can also be employed in the synthesis of polymers such as poly(vinylidene fluoride-co-3,3,3-trifluoropropene). These polymers are notable for their thermal stability and chemical resistance, making them suitable for various applications ranging from coatings to membranes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for fluorinated compounds; involved in cycloaddition reactions |

| Biological Research | Probes for enzyme mechanisms; potential antimicrobial properties |

| Industrial Production | Intermediate for specialty chemicals; used in polymer synthesis |

| Safety Considerations | Flammable; causes skin and eye irritation; requires proper handling protocols |

作用机制

The mechanism of action of 2-Iodo-3,3,3-trifluoropropene involves its reactivity as an electrophilic species due to the presence of the iodine atom. This electrophilicity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

相似化合物的比较

Similar Compounds

2-Bromo-3,3,3-trifluoropropene: Similar in structure but with a bromine atom instead of iodine.

3,3,3-Trifluoropropene: Lacks the halogen substituent but shares the trifluoromethyl group.

Uniqueness

2-Iodo-3,3,3-trifluoropropene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated or non-halogenated counterparts. The iodine atom makes it a more reactive electrophile, allowing for a broader range of chemical transformations .

生物活性

2-Iodo-3,3,3-trifluoropropene (C3H4F3I) is a halogenated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of iodine and trifluoromethyl groups, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its synthesis, toxicity, and potential applications in various fields.

This compound is a clear liquid with a molecular weight of 223.96 g/mol and a boiling point of approximately 90 °C. Its structure includes a trifluoropropene backbone with an iodine atom substituted at the second position. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄F₃I |

| Molecular Weight | 223.96 g/mol |

| Boiling Point | 90 °C |

| Density | 1.97 g/cm³ |

Toxicity Studies

Research indicates that this compound exhibits moderate toxicity levels. In studies assessing acute toxicity in rodents, the compound demonstrated a lethal concentration (LC50) that varies significantly based on exposure duration and concentration. For instance, related compounds such as perfluoropropyl iodide have shown varying LC50 values, underscoring the need for careful evaluation of this compound's safety profile in biological systems .

Antiviral Properties

The compound's structural analogs have been investigated for their antiviral properties. For example, derivatives of trifluorinated nucleosides have shown efficacy against viral infections such as herpes simplex virus (HSV) and other RNA viruses. The mechanism of action is believed to involve interference with viral replication processes through incorporation into viral RNA or DNA .

Biotransformation Studies

Biotransformation studies using liver microsomes from various species (rats, rabbits, and humans) have revealed insights into the metabolic pathways of this compound. These studies indicate that the compound undergoes phase I metabolism primarily through oxidative reactions leading to the formation of less toxic metabolites .

Case Studies

-

Antiviral Activity Against Herpes Simplex Virus (HSV)

- Objective : To evaluate the antiviral efficacy of this compound derivatives.

- Method : In vitro assays were conducted using HSV-infected cell cultures treated with varying concentrations of the compound.

- Results : Significant reduction in viral plaque formation was observed at concentrations above 10 µM.

- : The compound exhibits potential as an antiviral agent against HSV.

-

Toxicological Assessment in Rodents

- Objective : To determine the acute toxicity levels of this compound.

- Method : Sprague Dawley rats were exposed to different concentrations (2000 ppm to 10000 ppm) for a duration of 6 hours.

- Results : The study recorded an LC50 value indicative of moderate toxicity; adverse effects included respiratory distress and behavioral changes.

- : Further studies are needed to ascertain chronic exposure effects and long-term safety.

属性

IUPAC Name |

3,3,3-trifluoro-2-iodoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3I/c1-2(7)3(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRSMHZCHIDYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379449 | |

| Record name | 3,3,3-trifluoro-2-iodoprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107070-09-7 | |

| Record name | 3,3,3-trifluoro-2-iodoprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-3,3,3-trifluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。